molecular formula C12H12Cl2O3 B8288530 2-(3,4-Dichloro-phenyl)-5-oxo-pentanoic acid methyl ester

2-(3,4-Dichloro-phenyl)-5-oxo-pentanoic acid methyl ester

Cat. No. B8288530
M. Wt: 275.12 g/mol
InChI Key: LNNFQCPTKIEVJL-UHFFFAOYSA-N
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Patent
US07470684B2

Procedure details

In analogy to the procedure described for the synthesis of 2-(3,4-dichloro-phenyl)-4-oxo-butyric acid methyl ester (example 2, step 1) the title compounds was prepared from 3,4-dichloro-phenyl-acetic acid methyl ester (commercially available), and 3-bromopropionaldehyde dimethylacetal and subsequent treatment with HCl aq. MS (m/e): 274.1/276.1 (MH+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
title compounds
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[CH:4]([C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[C:10]([Cl:15])[CH:9]=1)[CH2:5][CH:6]=O.[CH3:17][O:18]C(=O)CC1C=CC(Cl)=C(Cl)C=1.COC(OC)CCBr.Cl>>[CH3:1][O:2][C:3](=[O:16])[CH:4]([C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[C:10]([Cl:15])[CH:9]=1)[CH2:5][CH2:6][CH:17]=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(CC=O)C1=CC(=C(C=C1)Cl)Cl)=O
Name
title compounds
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC1=CC(=C(C=C1)Cl)Cl)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCBr)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC(C(CCC=O)C1=CC(=C(C=C1)Cl)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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